Superior 24-Hour Heart-Rate Attenuation: Nadolol Outperforms Atenolol and Pindolol in Sustained Beta-Blockade
In a clinical pharmacodynamic study of three once-daily beta-blockers, the percentage of maximal heart-rate-attenuating effect remaining 24 hours post-dose was highest for nadolol, exceeding both atenolol and pindolol. Nadolol exhibited the longest pharmacokinetic elimination half-life (15.5 h), followed by atenolol, with pindolol being the shortest (5.5 h) [1]. In a separate randomized, double-blind, placebo-controlled crossover study in 16 angina patients, nadolol (half-life 1,436 ± 420 min, i.e., ~23.9 h) produced more pronounced suppression of resting and maximum exercise heart rates and maximum double product compared with atenolol (half-life 537 ± 62 min, i.e., ~8.9 h) at the 24-hour post-dose time point (p < 0.05) [2]. This demonstrates a materially longer pharmacodynamic duration at trough.
| Evidence Dimension | Percentage of maximal heart-rate-attenuating effect retained 24 h post-dose |
|---|---|
| Target Compound Data | Nadolol: highest percentage retained; pharmacokinetic t½ = 15.5 h (study 1); t½ = 1,436 ± 420 min (~23.9 h, study 2) |
| Comparator Or Baseline | Atenolol: intermediate percentage retained; pindolol: lowest percentage retained; t½ = 5.5 h (study 1). Atenolol t½ = 537 ± 62 min (~8.9 h, study 2) |
| Quantified Difference | At 24 h post-dose, suppression of resting and maximum exercise heart rates and maximum double product significantly greater for nadolol vs atenolol (p < 0.05) [2] |
| Conditions | Human patients with angina on effort; treadmill exercise stress testing at 3–4 h and 24 h after once-daily dose; randomized double-blind placebo-controlled crossover design (n = 16) and three-cohort clinical trial (n = 38 total) |
Why This Matters
Superior 24-hour trough beta-blockade directly enables true once-daily dosing without nocturnal loss of cardioprotection — a key selection criterion for chronic angina and hypertension regimens where adherence and consistent target engagement are paramount.
- [1] Kostis JB, et al. Atenolol, nadolol, and pindolol in angina pectoris on effort: effect of pharmacokinetics. Am Heart J. 1984;108(4 Pt 2):1131-1136. doi:10.1016/0002-8703(84)90594-5 View Source
- [2] Kostis JB. Comparison of the duration of action of atenolol and nadolol for treatment of angina pectoris. Am J Cardiol. 1988;62(17):1171-1175. doi:10.1016/0002-9149(88)90254-8 View Source
